![molecular formula C22H22F3NO3 B1343390 3-[8-(1,4-二氧杂-8-氮杂螺[4.5]癸基)甲基]-3'-三氟苯甲酮 CAS No. 898762-05-5](/img/structure/B1343390.png)

3-[8-(1,4-二氧杂-8-氮杂螺[4.5]癸基)甲基]-3'-三氟苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

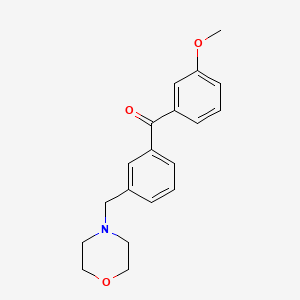

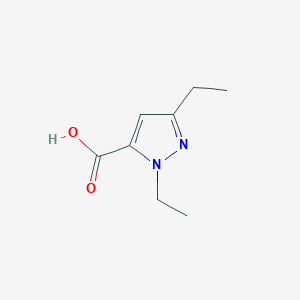

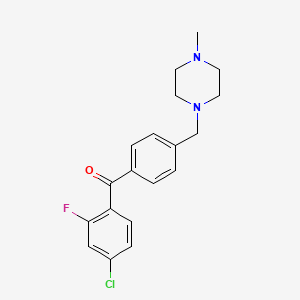

The compound "3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone" is a structurally complex molecule that features a spirocyclic framework. This framework is characterized by the presence of a spiro junction where a quaternary carbon atom is shared between two rings, in this case, a dioxa-azaspiro[4.5]decane and a benzophenone moiety. The trifluoromethyl group attached to the benzophenone is a common motif in medicinal chemistry due to its lipophilic nature and ability to modulate the biological activity of molecules.

Synthesis Analysis

The synthesis of azaspiro[4.5]trienone derivatives has been explored through various metal-free and metal-catalyzed methodologies. For instance, a metal-free cascade cyclization of N-arylpropiolamides under visible-light irradiation has been developed, which could potentially be adapted for the synthesis of related azaspiro[4.5]trienone compounds . Another approach involves a metal-free oxidative spirocyclization of arylpropiolamides with sulfonylhydrazides to yield sulfonated azaspiro[4.5]trienones . Additionally, a copper-catalyzed oxidative ipso-carboalkylation of activated alkynes with ethers has been reported to produce 3-etherified azaspiro[4.5]trienones . These methods highlight the diverse strategies available for constructing the azaspiro[4.5]trienone core, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of azaspiro[4.5]trienones is characterized by the presence of a spirocyclic junction, which imparts a three-dimensional shape to the molecule. This structural feature can influence the molecule's interaction with biological targets and its overall physicochemical properties. The presence of substituents such as the trifluoromethyl group can further affect the molecule's conformation and electronic distribution .

Chemical Reactions Analysis

Azaspiro[4.5]trienones can undergo various chemical reactions due to their functional groups and reactive sites. For example, the presence of an alkyne moiety in the precursor N-arylpropiolamides allows for cyclization reactions to form the spirocyclic core . The reactivity of these compounds can be harnessed to introduce different substituents, such as sulfonate or ether groups, which can modify the molecule's properties and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspiro[4.5]trienones are influenced by their molecular structure. The spirocyclic nature of these compounds can lead to unique stereochemical and conformational properties. The presence of electron-withdrawing groups like the trifluoromethyl group can affect the compound's acidity, lipophilicity, and overall stability. These properties are crucial for the compound's behavior in chemical reactions and its potential as a pharmaceutical agent .

科学研究应用

结构分析和合成技术

涉及与 3-[8-(1,4-二氧杂-8-氮杂螺[4.5]癸基)甲基]-3'-三氟苯甲酮 相似的化合物的研究的一个重要领域集中在它们的结构解析和合成方法上。例如,Richter 等人 (2022) 对一种有前景的抗结核药物候选物进行了全面的结构研究,突出了该化合物在三斜晶系中的结晶以及非对映异构构象的存在,这突显了此类分子的复杂性 (Richter 等人,2022)。类似地,Glushkov 等人 (2011) 探索了相关螺化合物的氢解裂解,得出了这些分子在酸性介质中经历的重排过程的重要发现,有助于理解它们的化学行为 (Glushkov 等人,2011)。

抗病毒和抗菌特性

对这些化合物的生物活性的研究揭示了有希望的抗病毒和抗菌特性。Apaydın 等人 (2020) 合成了一系列螺噻唑烷酮衍生物并评估了它们的抗病毒活性,发现对甲型流感 A/H3N2 病毒有很强的活性,表明在抗病毒药物开发中具有潜在应用 (Apaydın 等人,2020)。

环境和分析应用

在环境和分析化学中发现了进一步的应用,其中具有相似结构特征的化合物用于吸附和去除有害物质。Akceylan 等人 (2009) 证明了曼尼希碱衍生物在从水溶液中有效去除致癌偶氮染料中的效用,突出了该化合物在水净化过程中的效用 (Akceylan 等人,2009)。

属性

IUPAC Name |

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3NO3/c23-22(24,25)19-6-2-5-18(14-19)20(27)17-4-1-3-16(13-17)15-26-9-7-21(8-10-26)28-11-12-29-21/h1-6,13-14H,7-12,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVENPWYKKICDCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643325 |

Source

|

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone | |

CAS RN |

898762-05-5 |

Source

|

| Record name | Methanone, [3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide](/img/structure/B1343311.png)

![Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343321.png)